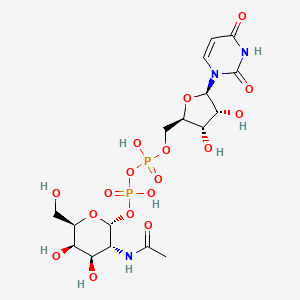

Uridine-diphosphate-n-acetylgalactosamine

Übersicht

Beschreibung

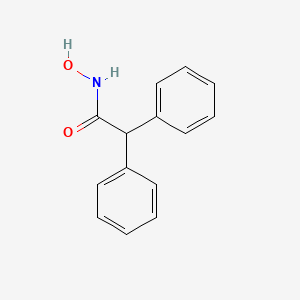

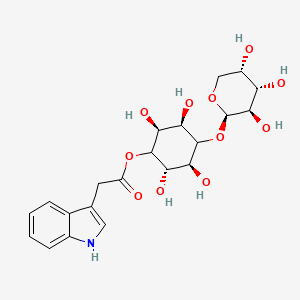

Uridine diphosphate N-acetylgalactosamine is a nucleotide sugar composed of uridine diphosphate and N-acetylgalactosamine. It is a crucial building block for the production of glycoproteins and glycolipids in the body. This compound is used by glycosyltransferases to transfer N-acetylgalactosamine residues to substrates, playing a significant role in the synthesis of mucin-type O-glycans, which are essential components of mucus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The enzymatic synthesis of uridine diphosphate N-acetylgalactosamine involves the phosphorylation of N-acetylgalactosamine by N-acetylhexosamine 1-kinase, followed by pyrophosphorylation by N-acetylglucosamine uridyltransferase. This method is highly efficient and selective .

Industrial Production Methods: Industrial production of uridine diphosphate N-acetylgalactosamine typically involves the use of recombinant enzymes to catalyze the necessary reactions. The process includes the expression of these enzymes in suitable host cells, followed by purification and reaction optimization to achieve high yields .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Uridindiphosphat-N-Acetylgalactosamin unterliegt hauptsächlich Glykosylierungsreaktionen, bei denen es N-Acetylgalactosaminreste an Akzeptormoleküle spendet. Diese Verbindung unterliegt typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen: Die Glykosylierungsreaktionen, die Uridindiphosphat-N-Acetylgalactosamin betreffen, werden von Glykosyltransferasen katalysiert. Diese Reaktionen erfordern oft das Vorhandensein von zweiwertigen Metallionen wie Mangan oder Magnesium, um die Enzymaktivität zu verbessern .

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind Glykoproteine und Glykolipide, die für verschiedene biologische Prozesse unerlässlich sind, darunter Zellsignalisierung, Immunabwehr und die Bildung von Schleim .

Wissenschaftliche Forschungsanwendungen

Uridindiphosphat-N-Acetylgalactosamin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Synthese von komplexen Kohlenhydraten und Glykokonjugaten verwendet.

Biologie: Es spielt eine wichtige Rolle bei der Untersuchung von Glykosylierungsprozessen und der Funktion von Glykoproteinen und Glykolipiden.

Medizin: Es ist an der Entwicklung von Therapeutika beteiligt, die auf Glykosylierungspfade abzielen, die an verschiedenen Krankheiten beteiligt sind, darunter Krebs und genetische Störungen.

Industrie: Es wird bei der Produktion von Biopharmazeutika und der Entwicklung von Diagnoseinstrumenten verwendet.

5. Wirkmechanismus

Uridindiphosphat-N-Acetylgalactosamin übt seine Wirkung aus, indem es als Substrat für Glykosyltransferasen dient, die N-Acetylgalactosaminreste auf Serin- oder Threoninreste an Polypeptiden übertragen. Dieser Prozess initiiert die Mucin-Typ-O-Glykosylierung, die zur Bildung von Glykoproteinen und Glykolipiden führt. Die molekularen Zielstrukturen dieser Verbindung umfassen verschiedene Glykosyltransferasen, und die beteiligten Pfade sind entscheidend für die Zellsignalisierung, die Immunantwort und die Aufrechterhaltung zellulärer Strukturen .

Ähnliche Verbindungen:

- Uridindiphosphat-N-Acetylglucosamin

- Uridindiphosphat-Glucose

- Uridindiphosphat-Galactose

Vergleich: Uridindiphosphat-N-Acetylgalactosamin ist einzigartig in seiner Fähigkeit, N-Acetylgalactosaminreste spezifisch zu übertragen. Im Gegensatz dazu überträgt Uridindiphosphat-N-Acetylglucosamin N-Acetylglucosaminreste, und Uridindiphosphat-Glucose und Uridindiphosphat-Galactose übertragen Glucose- bzw. Galactoseresidu. Diese Spezifität ermöglicht es Uridindiphosphat-N-Acetylgalactosamin, unterschiedliche Rollen in Glykosylierungsprozessen zu spielen, insbesondere bei der Synthese von Mucin-Typ-O-Glykanen .

Wirkmechanismus

Uridine diphosphate N-acetylgalactosamine exerts its effects by serving as a substrate for glycosyltransferases, which transfer N-acetylgalactosamine residues to serine or threonine residues on polypeptides. This process initiates mucin-type O-glycosylation, leading to the formation of glycoproteins and glycolipids. The molecular targets of this compound include various glycosyltransferases, and the pathways involved are critical for cell signaling, immune response, and the maintenance of cellular structures .

Vergleich Mit ähnlichen Verbindungen

- Uridine diphosphate N-acetylglucosamine

- Uridine diphosphate glucose

- Uridine diphosphate galactose

Comparison: Uridine diphosphate N-acetylgalactosamine is unique in its ability to transfer N-acetylgalactosamine residues specifically. In contrast, uridine diphosphate N-acetylglucosamine transfers N-acetylglucosamine residues, and uridine diphosphate glucose and uridine diphosphate galactose transfer glucose and galactose residues, respectively. This specificity allows uridine diphosphate N-acetylgalactosamine to play distinct roles in glycosylation processes, particularly in the synthesis of mucin-type O-glycans .

Eigenschaften

IUPAC Name |

[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTYTUAZOPRMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O17P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862122 | |

| Record name | 3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl [5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen diphosphate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine diphosphate-N-acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7277-98-7 | |

| Record name | Uridine diphosphate-N-acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

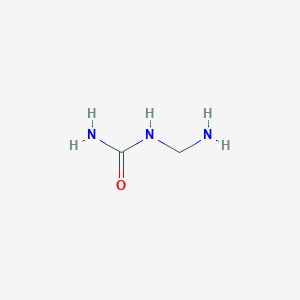

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl (2R,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl dihydrogen diphosphate](/img/structure/B1204691.png)